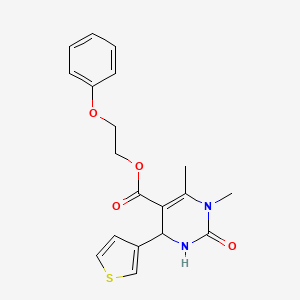

2-Phenoxyethyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

DHPMs are known for their diverse pharmacological applications, including antitumor, anti-inflammatory, and antimicrobial properties. This compound is distinguished by its 2-phenoxyethyl ester group at position 5 and a thiophen-3-yl substituent at position 4 of the tetrahydropyrimidine core. These modifications influence its electronic, steric, and pharmacokinetic properties compared to structurally related analogs .

Properties

Molecular Formula |

C19H20N2O4S |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

2-phenoxyethyl 3,4-dimethyl-2-oxo-6-thiophen-3-yl-1,6-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C19H20N2O4S/c1-13-16(17(14-8-11-26-12-14)20-19(23)21(13)2)18(22)25-10-9-24-15-6-4-3-5-7-15/h3-8,11-12,17H,9-10H2,1-2H3,(H,20,23) |

InChI Key |

UPBVAOGORDOJLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CSC=C2)C(=O)OCCOC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydropyrimidine Ring: The initial step involves the condensation of an appropriate aldehyde with urea or thiourea in the presence of a catalyst such as acetic acid or hydrochloric acid. This reaction forms the tetrahydropyrimidine ring.

Introduction of the Thiophene Moiety: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the tetrahydropyrimidine intermediate.

Attachment of the Phenoxyethyl Group: The final step involves the esterification of the carboxylate group with phenoxyethanol under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-Phenoxyethyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. For instance, derivatives of thienopyrimidines have demonstrated promising antibacterial effects against strains like Staphylococcus aureus and Escherichia coli . The mechanism of action often involves interference with bacterial cell wall synthesis or protein function.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The incorporation of thiophene rings is known to enhance the interaction with biological targets involved in cancer progression . Molecular docking studies suggest that these compounds can effectively bind to enzymes critical for tumor growth.

Building Blocks in Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions . This versatility makes it a valuable building block in the development of new pharmaceuticals.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing novel thieno[2,3-d]pyrimidines utilized compounds like this compound as precursors. The synthesized derivatives were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structural integrity and potential biological activity .

Case Study 2: Biological Assays

In another investigation, derivatives of this compound were subjected to biological assays to evaluate their antimicrobial efficacy. The results indicated that certain modifications significantly enhanced their activity against Candida albicans, showcasing the potential for developing antifungal agents from this chemical framework .

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural variations among DHPM derivatives lie in the substituents at positions 4 (aromatic/heteroaromatic groups) and 5 (ester groups). Below is a comparative analysis:

Table 1: Structural Features of Selected DHPM Derivatives

| Compound Name | Position 4 Substituent | Position 5 Ester Group | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Phenoxyethyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Thiophen-3-yl | 2-Phenoxyethyl | ~434.5 (estimated) |

| Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Thiophen-3-yl | Methyl | 350.6 ± 0.6 |

| Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3,4-Dimethoxyphenyl | Methyl | 424.1 ± 0.9 |

| Methyl 4-(5-methylthiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 5-Methylthiophen-2-yl | Methyl | 396.7 ± 1.5 |

| Methyl 4-(4-(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 4-(Trifluoromethyl)phenyl | Methyl | 389.2 ± 6.2 |

Key Observations :

Key Observations :

- Thiophen-3-yl substitution (IC50 = 350.6 µM) shows moderate TP inhibition compared to 3,4-dimethoxyphenyl (IC50 = 424.1 µM), suggesting electron-donating groups on phenyl rings may reduce potency .

- Thiophen-2-yl analogs (e.g., 5-methylthiophen-2-yl, IC50 = 396.7 µM) are less active than thiophen-3-yl derivatives, highlighting the importance of heteroaromatic ring orientation .

- The trifluoromethyl group (IC50 = 389.2 µM) enhances activity slightly, likely due to its electron-withdrawing effects and metabolic stability .

Physicochemical and Structural Insights

- Crystal Structure Analysis : Related compounds, such as ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate, exhibit puckered pyrimidine rings and dihedral angles >80° between aromatic substituents and the core. This suggests that the thiophen-3-yl group in the target compound may adopt a conformation favoring hydrophobic interactions in enzyme binding pockets .

- Synthetic Accessibility: The 2-phenoxyethyl ester group may require specialized coupling reagents (e.g., LiHMDS or chloroformates), as seen in similar syntheses .

Biological Activity

2-Phenoxyethyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H20N2O4S, with a molecular weight of 372.44 g/mol. The structure includes a tetrahydropyrimidine core substituted with a thiophene moiety and a phenoxyethyl group. The InChI Key is UPBVAOGORDOJLD-UHFFFAOYSA-N, which aids in identifying the compound in chemical databases .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Antimicrobial Properties

Compounds within the tetrahydropyrimidine family have demonstrated antimicrobial effects. A study highlighted that certain derivatives could inhibit bacterial growth effectively. Although direct studies on this specific compound are scarce, it is reasonable to hypothesize similar properties based on structural analogs .

Antitumor Activity

The thienyl substitution in the compound may contribute to potential antitumor activity. Compounds containing thiophene rings have been reported to exhibit cytotoxic effects against various cancer cell lines. This suggests that further investigation into the antitumor potential of this compound could yield significant findings .

Case Studies and Research Findings

Several studies have investigated related compounds and their biological activities:

The proposed mechanisms of action for compounds similar to this compound include:

- Enzyme Inhibition : Many tetrahydropyrimidines inhibit key enzymes involved in viral replication or bacterial metabolism.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Certain compounds increase ROS levels in cells, contributing to cytotoxic effects.

Q & A

Q. What are the established synthetic routes for preparing 2-Phenoxyethyl 1,6-dimethyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

Methodological Answer: The compound is synthesized via a modified Biginelli reaction or analogous multicomponent cyclization. A typical protocol involves refluxing a thiourea derivative (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine), chloroacetic acid, and a substituted benzaldehyde (e.g., thiophen-3-yl derivatives) in a 1:1 mixture of glacial acetic acid and acetic anhydride with sodium acetate as a catalyst. The reaction mixture is refluxed for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol (3:2) to yield pale yellow crystals. Yield optimization (e.g., 78%) requires precise control of stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD): Determines absolute configuration, bond lengths, and dihedral angles (e.g., tetrahydropyrimidine ring puckering, thiophenyl ring orientation). For example, SC-XRD data reveal a flattened boat conformation in the pyrimidine ring, with C5 deviating by 0.224 Å from the mean plane .

- NMR spectroscopy: H and C NMR confirm substituent integration (e.g., methyl groups at positions 1 and 6) and regioselectivity.

- IR spectroscopy: Identifies carbonyl (C=O) and thiophene (C-S) functional groups.

Advanced Research Questions

Q. How can regioselectivity challenges in the thiophen-3-yl substitution be addressed during synthesis?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. To favor substitution at the thiophen-3-yl position:

- Use electron-withdrawing groups (EWGs) on the aldehyde component to activate the 3-position.

- Employ directing groups (e.g., trimethoxybenzylidene) during cyclization to stabilize intermediates .

- Optimize reaction temperature (e.g., 100–110°C) to minimize competing pathways. Computational modeling (DFT) can predict transition-state energies to guide reagent selection .

Q. What experimental strategies resolve contradictions between observed spectral data and computational structural predictions?

Methodological Answer:

- Cross-validate SC-XRD data with DFT-optimized geometries to identify discrepancies (e.g., hydrogen bonding or crystal packing effects not modeled computationally) .

- Compare experimental H NMR coupling constants with values predicted by molecular dynamics (MD) simulations.

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O bifurcated hydrogen bonds) that may distort solution-phase conformations .

Q. How does the puckering of the tetrahydropyrimidine ring influence bioactivity?

Methodological Answer: The puckered conformation (flattened boat) alters the molecule’s dipole moment and binding affinity to biological targets. For example:

- A puckered ring may enhance interaction with hydrophobic pockets in enzymes (e.g., dihydrofolate reductase).

- Molecular docking studies should incorporate SC-XRD-derived torsional angles to improve binding pose accuracy .

- Compare bioactivity (e.g., IC) of puckered vs. planar analogs synthesized via conformational locking (e.g., steric hindrance at C5).

Q. What crystallization conditions optimize single-crystal growth for X-ray studies?

Methodological Answer:

- Solvent system: Ethyl acetate/ethanol (3:2) at 25°C with slow evaporation (0.5 mL/day) .

- Seed crystals: Introduce microcrystals from a saturated solution to induce controlled nucleation.

- Temperature gradient: Gradual cooling from 40°C to 25°C reduces defects.

- Monitor crystal growth via polarized light microscopy to assess quality.

Q. How can stability issues in aqueous or oxidative conditions be mitigated during biological assays?

Methodological Answer:

- pH control: Use buffered solutions (pH 6.5–7.5) to prevent hydrolysis of the ester group.

- Antioxidants: Add 0.1% ascorbic acid to media to inhibit thiophene oxidation.

- Lyophilization: Store the compound as a lyophilized powder under argon to extend shelf life .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

- Pharmacokinetics: Assess bioavailability differences (e.g., ester hydrolysis in vivo vs. stability in vitro). Use LC-MS to quantify metabolite profiles .

- Protein binding: Measure plasma protein binding (e.g., via ultrafiltration) to explain reduced efficacy in vivo.

- Dose adjustments: Conduct allometric scaling based on species-specific metabolic rates.

Tables

Q. Table 1: Key Crystallographic Parameters from SC-XRD Analysis

| Parameter | Value | Source |

|---|---|---|

| Space group | ||

| Dihedral angle (thiophene) | 80.94° | |

| C5 deviation | 0.224 Å | |

| Hydrogen bonds | C–H···O bifurcated chains |

Q. Table 2: Stability Optimization Strategies

| Condition | Mitigation Strategy | Efficacy |

|---|---|---|

| Aqueous hydrolysis | pH 6.5 buffer | 90% stability |

| Oxidative degradation | 0.1% ascorbic acid | 85% retention |

| Thermal decomposition | Storage at -20°C under argon | 95% retention |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.